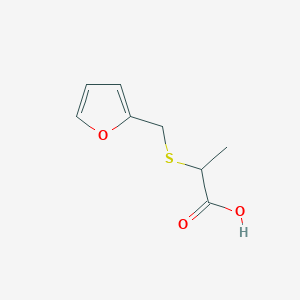

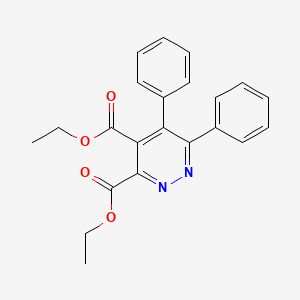

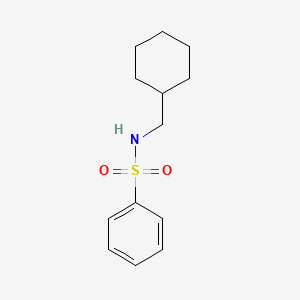

1,3-二乙基-2-氧代-2,3-二氢-1H-苯并咪唑-5-甲醛

描述

The compound 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde is a derivative of benzimidazole, which is a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are an important class of compounds with a wide range of applications in medicinal chemistry due to their biological activity.

Synthesis Analysis

The synthesis of benzimidazoles can be achieved through a practical method involving the addition of Oxone® to a mixture of 1,2-phenylenediamine and an aldehyde in wet DMF at room temperature. This reaction proceeds rapidly under mild conditions and is applicable to a wide range of substrates, including aliphatic, aromatic, and heteroaromatic aldehydes. The yields of the crude products are generally good to excellent, ranging from 59-95%, and the homogeneities are high, between 86-99%. The simplicity of this procedure, along with its cost-effectiveness and environmental friendliness, makes it suitable for both high-throughput synthesis of benzimidazole libraries and preparative-scale syntheses .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, such as diethyl 2-oxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate, has been characterized by various techniques including FT-IR spectroscopy, nuclear magnetic resonance, and elemental analysis. X-ray diffraction analysis has revealed that these compounds can exhibit different types of intermolecular interactions. For instance, diethyl 2-oxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate shows bidentate hydrogen-bond interactions leading to the formation of R2 2(10) rings and a stacking arrangement. These structural features are supported by computational conformational studies and QTAIM analysis, which help to explain the stability of the resulting structures .

Chemical Reactions Analysis

While the specific chemical reactions of 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde are not detailed in the provided data, the general reactivity of benzimidazole derivatives can be inferred. Benzimidazoles are known to participate in various chemical reactions due to their nucleophilic nitrogen atoms. They can undergo electrophilic substitution, coupling reactions, and can act as ligands in coordination chemistry. The presence of substituents such as aldehyde groups can further influence the reactivity, allowing for additional transformations such as condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. The crystalline structure, as determined by X-ray diffraction, can give insights into the solid-state properties, including stability and intermolecular interactions. Computational studies, including QTAIM analysis, can provide a deeper understanding of the electronic properties and potential reactivity of these compounds .

科学研究应用

合成和抗癌特性

- 一项专注于合成一类衍生自 1H-苯并咪唑-2-甲醛的 5-(1H-苯并咪唑-2-亚甲基)-4-氧代-2-噻唑烷-3-基羧酸的文库的研究显示,对特定癌细胞系表现出从弱到中的抗癌活性 (Horishny、Chaban 和 Matiychuk,2021 年)。

新型杂环合成

- 对 1-羟基咔唑-2-甲醛反应的研究导致了各种杂环化合物的合成,包括呋喃、恶嗪和吡喃咔唑 (Martin 和 Prasad,2007 年)。

高级有机化学应用

- 一项涉及苯并咪唑-2-甲醛和烯胺的研究探索了复杂杂环结构的合成,展示了该化合物在构建高级有机分子中的效用 (Ukhin、Shishkin、Baumer 和 Borbulevych,1999 年)。

材料科学与化学

- 由 4H-咪唑甲醛肟氧化物合成的 pH 敏感自旋探针突出了相关化合物在开发具有特定化学和物理性质的材料中的潜力 (Kirilyuk 等,2003 年)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed or if it comes into contact with the eyes . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

1,3-diethyl-2-oxobenzimidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-13-10-6-5-9(8-15)7-11(10)14(4-2)12(13)16/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPXIWMYTZXPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=O)N(C1=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

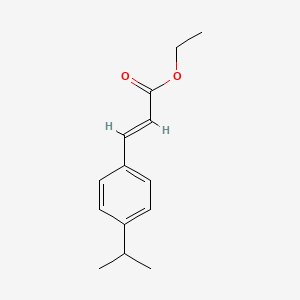

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)

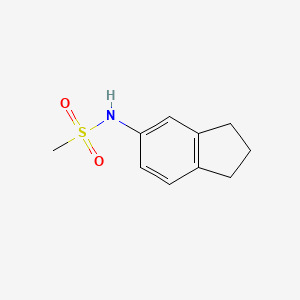

![1,3-Dimethyl-5-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308911.png)

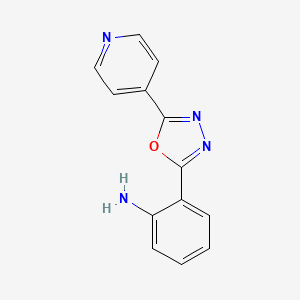

![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)